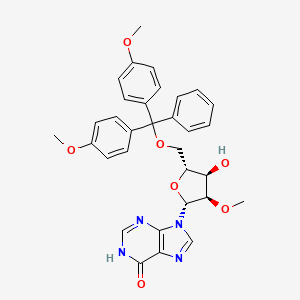

5'-O-Dmt-2'-O-methyl-inosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5'-O-Dmt-2'-O-methyl-inosine and related compounds involves sophisticated organic chemistry techniques aimed at introducing specific modifications to the nucleoside structure. These modifications can significantly alter the molecule's physical, chemical, and biological properties. For instance, the incorporation of acyclic nucleosides to study DNA cytosine-5 methyltransferase (DNMT) interactions illustrates the complexity and precision required in synthesizing these analogs (Utsumi et al., 2018).

Aplicaciones Científicas De Investigación

Epigenetic Modifications and Cancer Treatment

Research has identified DNA methyltransferases (DNMTs) as crucial enzymes in the epigenetic regulation of gene expression, making them valuable targets for cancer chemotherapy. Selective non-nucleoside inhibitors of human DNMTs have shown potential in treating cancer, including in cancer stem cells, by inhibiting cell growth and inducing cell differentiation. Compounds developed as potent non-nucleoside DNMT inhibitors were effective against cancer cells at micromolar concentrations and showed less toxicity in peripheral blood mononuclear cells compared to other compounds tested (Valente et al., 2014).

Inhibition of DNA Methylation

The synthesis of oligodeoxyribonucleotides containing stereodefined internucleotide phosphoroselenoate function demonstrates the potential of chemical modifications in the study of DNA and RNA. Such modifications can aid in understanding the molecular mechanisms underlying DNA methylation, a critical process in gene regulation. These advances contribute to the development of targeted therapies for diseases associated with aberrant DNA methylation patterns (Guga et al., 2005).

Mechanisms of DNA Methyltransferases

Understanding the mechanism of action of DNA methyltransferases and their inhibitors is crucial for developing targeted therapies against cancers characterized by DNA hypermethylation. Studies on mechanism-based inhibitors of DNA cytosine-5 methyltransferase, involving the incorporation of modified nucleosides into DNA, provide insights into the potential of nucleic acid drugs in cancer chemotherapy and the study of epigenetics (Sato et al., 2018).

Development of DNMT Inhibitors

The development of anticancer drugs targeting DNA hypermethylation involves various classes of chemical compounds, including nucleotide analogs, which have shown promise in inhibiting DNA methyltransferases. The exploration of these compounds, including their design and synthesis, plays a significant role in the advancement of epigenetic therapies for cancer (Yu & Wang, 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N4O7/c1-39-23-13-9-21(10-14-23)32(20-7-5-4-6-8-20,22-11-15-24(40-2)16-12-22)42-17-25-27(37)28(41-3)31(43-25)36-19-35-26-29(36)33-18-34-30(26)38/h4-16,18-19,25,27-28,31,37H,17H2,1-3H3,(H,33,34,38)/t25-,27-,28-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFBGUCGEWPHRA-QWOIFIOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-Dmt-2'-O-methyl-inosine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT](/img/structure/B1147547.png)

![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)

![N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide](/img/structure/B1147557.png)

![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)